

Orotaldehyde CAS number and IUPAC nomenclature

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Compound of Interest

Compound Name: *Orotaldehyde*

Cat. No.: *B3021436*

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An In-depth Technical Guide to Orotaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **orotaldehyde**, a key heterocyclic aldehyde. It covers its chemical identity, physicochemical properties, synthesis, and reactivity, with a focus on experimental details and data presentation for a scientific audience.

Chemical Identity and Nomenclature

Orotaldehyde is a pyrimidine derivative characterized by an aldehyde functional group at the 6-position of the uracil ring. Its unambiguous identification is crucial for scientific research and documentation.

Identifier	Value	Citation
CAS Number	36327-91-0	
IUPAC Name	1,2,3,6-tetrahydro-2,6-dioxo-4-pyrimidinecarboxaldehyde	
Synonyms	2,6-dioxo-1,2,3,6-tetrahydropyrimidine-4-carboxaldehyde, Uracil-6-carboxaldehyde, 6-Formyluracil	
Molecular Formula	C ₅ H ₄ N ₂ O ₃	
Molecular Weight	140.10 g/mol	

Physicochemical and Spectroscopic Data

Understanding the physical and spectral properties of **orotaldehyde** is essential for its handling, characterization, and application in chemical synthesis and analysis.

Property	Value	Citation
Physical State	Solid	
UV-Vis Absorption (λ_{max})	261 nm (hydrated form), 300 nm (anhydrous form)	[1]
Crystal Structure	Forms a monohydrate whose structure has been determined by a combination of powder X-ray diffraction and first-principles calculations. The molecules form hydrogen-bonded dimers.[1][2]	

Spectroscopic Analysis:

While specific, detailed spectra for **orotaldehyde** are not readily available in the public domain, the expected spectroscopic features can be inferred from its structure:

- ^1H NMR: The spectrum would be expected to show a characteristic downfield signal for the aldehydic proton (typically δ 9-10 ppm). Other signals would correspond to the proton on the pyrimidine ring and the N-H protons.
- ^{13}C NMR: The carbonyl carbon of the aldehyde would appear significantly downfield (around 190-200 ppm), in addition to the signals for the other carbons in the uracil ring.
- IR Spectroscopy: Key vibrational bands would include a strong C=O stretching frequency for the aldehyde (around $1680\text{-}1700\text{ cm}^{-1}$) and the urea carbonyls, as well as N-H stretching bands.
- Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to its molecular weight, along with characteristic fragmentation patterns.

Synthesis of Orotaldehyde

The primary and most cited method for the synthesis of **orotaldehyde** is the oxidation of 6-methyluracil.

Experimental Protocol: Oxidation of 6-Methyluracil

This procedure outlines the laboratory-scale synthesis of **orotaldehyde**.

Materials:

- 6-Methyluracil
- Selenium Dioxide (SeO_2)
- Glacial Acetic Acid
- Sodium Bisulfite (5% solution)
- Activated Carbon

- Concentrated Hydrochloric Acid (HCl)

Procedure:

- A mixture of 6-methyluracil and selenium dioxide in glacial acetic acid is refluxed for approximately 6 hours.
- The reaction mixture is then filtered while hot to remove solid byproducts.
- The solvent is evaporated from the filtrate to yield the crude **orotaldehyde**.
- For purification, the crude product is dissolved in hot water.
- A 5% sodium bisulfite solution is added dropwise to the hot aqueous solution.
- The solution is subsequently boiled with activated carbon to remove colored impurities.
- The mixture is filtered to remove the activated carbon.
- The filtrate is acidified to a pH of 1 using concentrated hydrochloric acid to precipitate the purified **orotaldehyde**.

Chemical Reactivity and Key Experimental Protocols

Orotaldehyde serves as a versatile intermediate in the synthesis of other pyrimidine derivatives. Its aldehyde functional group is amenable to both oxidation and reduction.

Oxidation to Orotic Acid

The aldehyde group of **orotaldehyde** can be readily oxidized to a carboxylic acid, yielding **orotic acid**, a biologically significant molecule.

Experimental Protocol: Oxidation of **Orataldehyde**

- **Oxidizing Agents:** Common oxidizing agents for converting aldehydes to carboxylic acids, such as potassium permanganate ($KMnO_4$) or Jones reagent (CrO_3 in sulfuric acid), can be employed.

- General Procedure:
 - **Orotaldehyde** is dissolved in a suitable solvent (e.g., acetone or water).
 - The oxidizing agent is added portion-wise, often at a controlled temperature (e.g., 0 °C to room temperature).
 - The reaction progress is monitored by a suitable technique (e.g., thin-layer chromatography).
 - Upon completion, the reaction is quenched, and the orotic acid product is isolated through extraction and/or crystallization.

Reduction to 6-Hydroxymethyluracil

The aldehyde can be reduced to a primary alcohol, forming 6-hydroxymethyluracil.

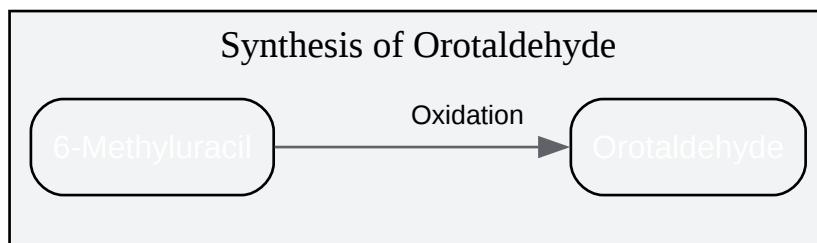
Experimental Protocol: Reduction of **Orotaldehyde**

- Reducing Agents: Sodium borohydride (NaBH_4) is a common and effective reagent for the selective reduction of aldehydes.
- General Procedure:
 - **Orotaldehyde** is dissolved in a suitable solvent, typically an alcohol like ethanol or methanol.
 - Sodium borohydride is added portion-wise, usually at a reduced temperature (e.g., 0 °C) to control the reaction rate.
 - The reaction is stirred until completion, as monitored by TLC.
 - The reaction is quenched, typically with the addition of a weak acid.
 - The 6-hydroxymethyluracil product is then isolated via extraction and purified by crystallization or chromatography.

Logical and Experimental Workflows

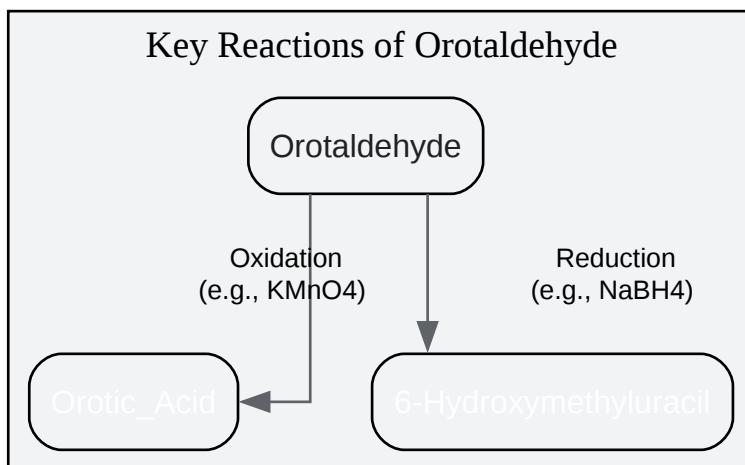
The following diagrams illustrate the synthesis and key reactions of **orotaldehyde**.

SeO2, Acetic Acid, Reflux



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Caption: Synthesis of **Orotaldehyde** from 6-Methyluracil.



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Caption: Key Reactions of **Orotaldehyde**.

Biological Significance

While **orotaldehyde** itself is not extensively documented as a direct participant in major metabolic pathways, its oxidized form, orotic acid, is a key intermediate in the *de novo* biosynthesis of pyrimidine nucleotides. Therefore, **orotaldehyde** is a valuable synthetic precursor for studying this and related biological processes. Derivatives of **orotaldehyde** have

been investigated for a range of potential biological activities, although this is an area of ongoing research.

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References

- 1. Orotaldehyde | 36327-91-0 | Benchchem [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
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